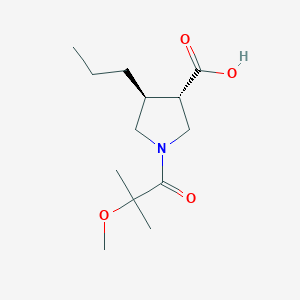![molecular formula C17H18N2O3 B5684372 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide, also known as MPH, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MPH is a member of the benzohydrazide family and has been studied for its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition to its anticancer activity, 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without causing harm to the cells. However, one limitation is that 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide could focus on improving its solubility and bioavailability to increase its efficacy as an anticancer agent. Additionally, studies could investigate the potential use of 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide in combination with other anticancer agents to enhance its therapeutic properties.
Métodos De Síntesis
The synthesis of 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide involves the reaction of 2-methylbenzohydrazide with 4-methylphenoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is purified by recrystallization to obtain pure 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide.
Aplicaciones Científicas De Investigación
2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has been studied extensively for its potential therapeutic properties. In vitro studies have shown that 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
2-methyl-N'-[2-(4-methylphenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)22-11-16(20)18-19-17(21)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCILSCNFPGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)
![4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5684314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)

![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)

![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)